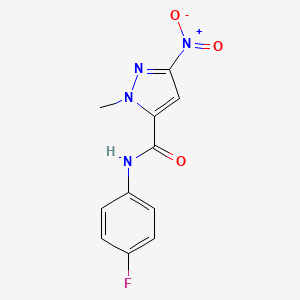![molecular formula C14H10N6 B4329401 2-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZONITRILE](/img/structure/B4329401.png)
2-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZONITRILE
Overview
Description
2-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZONITRILE is a chemical compound that features a tetrazole ring attached to a pyridine ring, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZONITRILE typically involves a multi-step process. One common method includes the [3+2] cycloaddition of sodium azide with 4-cyanopyridine in the presence of zinc chloride in water, leading to the formation of 4-(2H-tetrazol-5-yl)pyridine . This intermediate can then be reacted with benzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group yields the corresponding amine, while substitution reactions on the pyridine ring can introduce various functional groups.
Scientific Research Applications
2-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZONITRILE involves its interaction with specific molecular targets. For instance, as an mGlu5 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and has potential therapeutic effects in neurological disorders . Additionally, its role as an inhibitor of nucleotide pyrophosphatases involves binding to the enzyme’s active site, thereby preventing the hydrolysis of nucleotides .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile: A highly potent and selective mGlu5 receptor antagonist with good pharmacokinetics and brain penetration.
2-(5-(pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide: Exhibits higher inhibitory values against nucleotide pyrophosphatases.
Uniqueness
2-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZONITRILE is unique due to its specific structural configuration, which imparts distinct pharmacological properties
Properties
IUPAC Name |
2-[(5-pyridin-4-yltetrazol-2-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6/c15-9-12-3-1-2-4-13(12)10-20-18-14(17-19-20)11-5-7-16-8-6-11/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJPCMMAOICRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=NC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B4329327.png)
![2-(3,4-DICHLOROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE](/img/structure/B4329329.png)
![2-ETHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRIDINE-3-CARBOXAMIDE](/img/structure/B4329348.png)
![4-ETHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE](/img/structure/B4329352.png)
![METHYL 4-[3-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-METHYL-1H-PYRAZOL-1-YL]BUTANOATE](/img/structure/B4329357.png)
![3-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZOIC ACID](/img/structure/B4329362.png)
![2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETIC ACID](/img/structure/B4329367.png)
![6,7-dihydro-5H-4,7-ethano[1,2,3]thiadiazolo[5,4-b]pyridine](/img/structure/B4329387.png)
![ETHYL 6-{[2-(4-CHLOROPHENYL)-N-(2-METHOXYETHYL)ACETAMIDO]METHYL}-4-(3-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4329390.png)
![2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B4329394.png)
![METHYL 4-[4-(4-ETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]BUTANOATE](/img/structure/B4329409.png)
![METHYL 4-[4-(2H-1,3-BENZODIOXOLE-5-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]BUTANOATE](/img/structure/B4329413.png)


